Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Description
Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (hereafter referred to by its full systematic name) is a structurally complex thiophene derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety and a 2-ethoxyphenyl carbamoyl group. This compound is primarily utilized as a pharmaceutical intermediate, with its synthesis involving multi-step coupling reactions to introduce the carboxamido and carbamoyl substituents onto the thiophene core . Key synonyms include AC1LMEJG and BAS 01884856, and it is registered under CAS numbers such as 866145-58-6 .
Properties
Molecular Formula |
C24H22N2O7S |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N2O7S/c1-4-31-16-8-6-5-7-15(16)25-22(28)20-13(2)19(24(29)30-3)23(34-20)26-21(27)14-9-10-17-18(11-14)33-12-32-17/h5-11H,4,12H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
TWMDXPBOUZLPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the carboxamido and carbamoyl groups. The final step often involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be investigated for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
a) Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 505095-81-8)
- Structural Difference : Replaces the benzo[d][1,3]dioxole-5-carboxamido group with a 2,4-dichlorobenzamido moiety.
- Impact : The electron-withdrawing chlorine atoms enhance lipophilicity and may improve membrane permeability compared to the electron-rich benzo[d][1,3]dioxole group. This substitution is common in agrochemicals and antimicrobial agents .
- Molecular Weight : ~507.39 g/mol (calculated from the formula in ).
b) Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 1396987-76-0)
- Structural Difference : Substitutes the benzo[d][1,3]dioxole group with a cyclohexanecarboxamido moiety and uses a 4-ethoxyphenyl carbamoyl group instead of 2-ethoxyphenyl.
- The 4-ethoxy substitution on the phenyl ring may alter electronic distribution compared to the 2-ethoxy isomer, affecting solubility and metabolic stability .
- Molecular Formula : C₂₃H₂₈N₂O₅S .
c) Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate
- Structural Difference: Lacks the carboxamido and carbamoyl groups, instead featuring an amino group and a phenyl substituent.
- Impact : The absence of carbamoyl groups reduces hydrogen-bonding capacity, likely diminishing target-binding specificity. This simpler structure is often a precursor in Gewald-type syntheses of bioactive thiophenes .
Biological Activity
Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (commonly referred to as compound IIc) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer treatment. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and safety profiles.
Chemical Structure and Properties
Molecular Formula: C24H22N2O7S
Molecular Weight: 482.5 g/mol
IUPAC Name: methyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
The compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse biological activities. The presence of carbamate and thiophene groups further enhances its pharmacological potential.
Antidiabetic Potential
Recent studies have demonstrated that compound IIc exhibits significant inhibitory effects on α-amylase, an enzyme crucial for carbohydrate digestion. In vitro assays revealed an IC50 value of 0.68 µM against α-amylase, indicating potent enzyme inhibition . This suggests that IIc could be a promising candidate for the development of antidiabetic drugs aimed at managing blood glucose levels.
In vivo experiments conducted on streptozotocin-induced diabetic mice showed that administration of compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, demonstrating its efficacy in lowering hyperglycemia .
| Parameter | Control Group | Treatment Group (IIc) |
|---|---|---|
| Initial Blood Glucose (mg/dL) | 252.2 | 252.2 |
| Final Blood Glucose (mg/dL) | 250.0 | 173.8 |
Cytotoxicity Against Cancer Cells
The cytotoxic effects of compound IIc were evaluated across various cancer cell lines using MTS assays. The results indicated that IIc exhibited significant activity against multiple cancer types with IC50 values ranging from 26 to 65 µM . Importantly, the compound showed minimal cytotoxicity towards normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications.
The biological activity of this compound appears to be mediated through its interaction with specific enzymes involved in metabolic pathways:
- α-Amylase Inhibition: The compound's ability to inhibit α-amylase suggests it may delay carbohydrate absorption in the intestines, thereby aiding in blood sugar control.
- Anticancer Activity: The mechanism by which IIc exerts cytotoxic effects on cancer cells may involve the induction of apoptosis and disruption of cellular proliferation pathways.
Case Studies and Research Findings
A study focusing on a series of benzodioxol derivatives reported that compounds similar to IIc demonstrated promising results in both antidiabetic and anticancer activities . These findings underscore the potential for further exploration and optimization of such compounds in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
